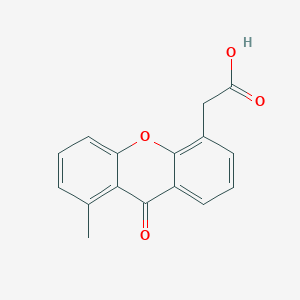

8-Methylxanthen-9-one-4-acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(8-methyl-9-oxoxanthen-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-9-4-2-7-12-14(9)15(19)11-6-3-5-10(8-13(17)18)16(11)20-12/h2-7H,8H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOMULPZJAGQWGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)OC3=C(C=CC=C3C2=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60151825 | |

| Record name | 8-Methylxanthen-9-one-4-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117570-76-0 | |

| Record name | 8-Methylxanthen-9-one-4-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117570760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Methylxanthen-9-one-4-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 8-Methylxanthen-9-one-4-acetic Acid from Substituted Benzene Precursors

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust synthetic route to 8-Methylxanthen-9-one-4-acetic acid, a molecule of significant interest within the broader class of xanthone-based compounds. Xanthone derivatives, such as the clinical candidate 5,6-dimethylxanthenone-4-acetic acid (DMXAA, Vadimezan), have demonstrated potent antitumor and vascular-disrupting activities, making them a focal point for drug development professionals.[1][2][3] This document details a logical and field-proven synthetic strategy commencing from readily available substituted benzene precursors. The core of the synthesis involves a sequential Ullmann condensation to construct a diaryl ether intermediate, followed by an intramolecular Friedel-Crafts acylation to forge the characteristic tricyclic xanthone core. Subsequent functional group manipulations to elaborate the C4-acetic acid side chain are then described in detail. Each step is presented with a discussion of the underlying reaction mechanism, causality for experimental choices, a detailed step-by-step protocol, and characterization benchmarks. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex heterocyclic compounds.

Introduction: The Xanthone Scaffold in Medicinal Chemistry

The xanthen-9-one, or xanthone, scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic molecules.[1] This tricyclic framework is recognized for its rigid, planar structure, which facilitates interactions with a variety of biological targets. Consequently, xanthone derivatives have been investigated for a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][4]

The subclass of xanthenone-4-acetic acids (XAA) has garnered particular attention for its unique mechanism of action as a vascular-disrupting agent, inducing tumor necrosis through the stimulation of innate immune pathways.[2][5] The strategic placement of substituents on the xanthone core is critical for modulating this biological activity. The target of this guide, this compound, represents a key analogue for structure-activity relationship (SAR) studies, necessitating a reliable and well-understood synthetic pathway.

Strategic Overview: A Convergent Synthetic Approach

The synthesis of a substituted xanthone is most effectively approached through a convergent strategy, wherein two functionalized benzene rings are coupled and subsequently cyclized. Several methodologies exist for this purpose, including routes via benzophenone intermediates or modern palladium-catalyzed annulations.[6][7] However, the classic and highly reliable approach involves the formation of a 2-phenoxybenzoic acid intermediate, which serves as the direct precursor to the xanthone core.

This guide focuses on a three-stage strategy:

-

Stage I: Diaryl Ether Formation via a copper-catalyzed Ullmann condensation.

-

Stage II: Xanthone Core Construction via an acid-catalyzed intramolecular Friedel-Crafts acylation.

-

Stage III: Side-Chain Elaboration to install the C4-acetic acid moiety from a methyl group precursor.

This pathway is chosen for its robustness, scalability, and reliance on well-established, high-yielding transformations.

Part I: Synthesis of the 4,8-Dimethylxanthone Core

The initial phase of the synthesis focuses on constructing the stable tricyclic core, which will later be functionalized.

Step 1: Ullmann Condensation for Diaryl Ether Formation

Causality & Mechanistic Insight: The Ullmann condensation is a cornerstone of diaryl ether synthesis, involving the copper-promoted coupling of an aryl halide with a phenol.[8] The reaction typically proceeds through a copper(I) phenoxide intermediate, which then undergoes nucleophilic aromatic substitution with the aryl halide.[8][9] The choice of 2-chloro-5-methylbenzoic acid is strategic; while aryl chlorides are less reactive than bromides or iodides, they are often more cost-effective. The reaction requires high temperatures to overcome the activation energy for the C-O bond formation, and a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) is used to maintain solubility and achieve the necessary temperature.[10][11] Anhydrous potassium carbonate serves as the base to deprotonate the phenol, forming the reactive phenoxide nucleophile.

Experimental Protocol: Synthesis of 2-(2-Methylphenoxy)-5-methylbenzoic Acid

-

To a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2-chloro-5-methylbenzoic acid (1.0 eq), 2-methylphenol (1.2 eq), anhydrous potassium carbonate (2.5 eq), and copper(I) oxide (0.1 eq).

-

Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 1.0 M.

-

Flush the apparatus with nitrogen and heat the reaction mixture to 140-150 °C with vigorous stirring.

-

Maintain the temperature and monitor the reaction progress by TLC (thin-layer chromatography) or LC-MS until the starting aryl chloride is consumed (typically 12-24 hours).

-

Cool the mixture to room temperature and pour it into a beaker containing cold water (10 volumes).

-

Acidify the aqueous mixture to pH 2-3 with concentrated HCl. A precipitate will form.

-

Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.

-

Wash the filter cake thoroughly with water to remove inorganic salts.

-

Recrystallize the crude product from an ethanol/water mixture to yield pure 2-(2-methylphenoxy)-5-methylbenzoic acid as a solid.

| Characteristic | Expected Value |

| Appearance | White to off-white solid |

| ¹H NMR (DMSO-d₆) | Signals for two aromatic rings, two methyl groups, and a carboxylic acid proton. |

| IR (KBr, cm⁻¹) | ~3000 (O-H, acid), ~1690 (C=O, acid), ~1240 (C-O, ether) |

Step 2: Intramolecular Friedel-Crafts Acylation

Causality & Mechanistic Insight: This critical ring-closing step forms the xanthone core via an electrophilic aromatic substitution.[12] Strong protic acids like concentrated sulfuric acid or polyphosphoric acid (PPA) are employed as both the catalyst and solvent.[13][14] The acid protonates the carboxylic acid moiety, which then loses water to form a highly electrophilic acylium ion. This intermediate is attacked by the electron-rich ortho-position of the adjacent phenoxy ring, leading to cyclization.[15] The choice of PPA is often preferred as it promotes efficient dehydration at moderately high temperatures (80-100 °C) with fewer charring side-products compared to sulfuric acid.

Experimental Protocol: Synthesis of 4,8-Dimethylxanthen-9-one

-

Place the 2-(2-methylphenoxy)-5-methylbenzoic acid (1.0 eq) into a round-bottom flask.

-

Add polyphosphoric acid (PPA) (approx. 10 times the weight of the starting material) to the flask.

-

Heat the mixture to 90-100 °C with efficient mechanical stirring. The solid will gradually dissolve as the reaction proceeds.

-

Maintain the temperature for 2-4 hours. Monitor the reaction by TLC, observing the formation of a new, fluorescent spot corresponding to the xanthone product.

-

Allow the reaction to cool slightly (to ~60 °C) and then very cautiously pour the viscous mixture onto crushed ice in a large beaker with stirring.

-

A precipitate of the crude xanthone will form. Stir the slurry until all the PPA is dissolved and the ice has melted.

-

Collect the solid product by vacuum filtration and wash it extensively with water until the filtrate is neutral.

-

Dry the crude product. Purification can be achieved by recrystallization from ethanol or glacial acetic acid to yield 4,8-dimethylxanthen-9-one.

| Characteristic | Expected Value |

| Appearance | Pale yellow crystalline solid |

| Melting Point | Specific to the compound, should be sharp. |

| ¹³C NMR (CDCl₃) | Signal for ketone C=O (~175-180 ppm), aromatic carbons, and two methyl carbons. |

| UV/Vis | Characteristic absorbance maxima for the xanthone chromophore. |

Part II: Elaboration of the Acetic Acid Side Chain

With the stable xanthone core in hand, the final stage involves converting the C4-methyl group into the target acetic acid side chain through a three-step sequence.

Step 3: Benzylic Bromination

Causality & Mechanistic Insight: The conversion of the C4-methyl group begins with a selective free-radical bromination. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low, steady concentration of bromine radicals, minimizing side reactions. The reaction is initiated by a radical initiator like AIBN (azobisisobutyronitrile). The benzylic position at C4 is selectively targeted because the resulting benzylic radical is stabilized by resonance with the aromatic xanthone system.

Experimental Protocol: Synthesis of 4-(Bromomethyl)-8-methylxanthen-9-one

-

Suspend 4,8-dimethylxanthen-9-one (1.0 eq) in carbon tetrachloride (CCl₄) or another suitable non-polar solvent in a flask equipped with a reflux condenser.

-

Add NBS (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

-

Heat the mixture to reflux. The reaction can be monitored by observing the consumption of the dense NBS at the bottom of the flask as it is converted to the less dense succinimide, which floats.

-

After the reaction is complete (typically 2-3 hours), cool the mixture to room temperature.

-

Filter off the succinimide by-product.

-

Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, then with water, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product, which can be used directly or purified by chromatography.

Step 4 & 5: Cyanation and Nitrile Hydrolysis

Causality & Mechanistic Insight: The bromomethyl intermediate is a versatile handle for introducing the final carboxylate functionality. A classic two-step conversion via a nitrile is employed. First, a nucleophilic substitution (Sₙ2) reaction with sodium cyanide displaces the bromide to form the corresponding acetonitrile derivative. This is a highly efficient transformation. Second, the nitrile is hydrolyzed to the carboxylic acid under harsh acidic conditions. The strong triple bond of the nitrile requires vigorous conditions (e.g., refluxing in aqueous sulfuric or hydrochloric acid) to be fully converted to the carboxylic acid and ammonium salt.

Experimental Protocol: Synthesis of this compound

-

Cyanation: Dissolve the crude 4-(bromomethyl)-8-methylxanthen-9-one (1.0 eq) in a polar aprotic solvent such as DMSO. Add sodium cyanide (1.5 eq) and stir the mixture at room temperature for 4-6 hours. Monitor by TLC until the starting bromide is consumed. Pour the reaction mixture into water and extract the product with ethyl acetate. Wash the organic extracts, dry, and evaporate the solvent to yield the crude (8-methyl-9-oxo-9H-xanthen-4-yl)acetonitrile.

-

Hydrolysis: Combine the crude acetonitrile intermediate with a mixture of glacial acetic acid, concentrated sulfuric acid, and water (e.g., in a 2:2:1 ratio).

-

Heat the mixture to reflux (around 110-120 °C) for 4-6 hours.

-

Cool the reaction mixture and pour it onto ice water. The final product will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

-

Recrystallize the crude solid from a suitable solvent like aqueous ethanol to afford the pure This compound .

Summary and Outlook

The synthetic route detailed in this guide provides a reliable and scalable pathway to this compound from simple substituted benzene starting materials. The key transformations—Ullmann condensation, intramolecular Friedel-Crafts acylation, and a three-step side-chain elaboration—are all well-precedented and high-yielding reactions in organic synthesis. This methodology offers a solid foundation for producing this and other structurally related xanthone analogues for further investigation in medicinal chemistry and drug development programs.

References

- Amanatie, A., Jumina, J., & Hanafi, M. (n.d.). Synthesis of Xanton From 2-phenoxybenzoic Acid as a Base Material for New Malaria Drugs. Semantic Scholar.

- BenchChem. (n.d.). Synthesis of Derivatives from 3-Methoxyphenol: Application Notes and Protocols.

- ChemicalBook. (n.d.). 3-Methoxyphenol | 150-19-6.

- Guidechem. (n.d.). How to Optimize the Synthesis of 3-Methoxyphenol?.

- PrepChem.com. (n.d.). Preparation of 3-methoxyphenol.

- Gobbi, S., Belluti, F., Bisi, A., Piazzi, L., Rampa, A., Zampiron, A., Barbera, M., Caputo, A., & Carrara, M. (2006). Synthesis and Antitumor Activity of New Derivatives of Xanthen-9-one-4-acetic Acid. ResearchGate.

- Gobbi, S., Belluti, F., Bisi, A., Piazzi, L., Rampa, A., Zampiron, A., Barbera, M., Caputo, A., & Carrara, M. (2006). New derivatives of xanthenone-4-acetic acid: synthesis, pharmacological profile and effect on TNF-alpha and NO production by human immune cells. Bioorganic & Medicinal Chemistry, 14(10), 3345-3355. doi: 10.1016/j.bmc.2006.02.003.

- Ching, L. M., Joseph, W. R., & Baguley, B. C. (2007). Synthesis and biological activity of azido analogues of 5,6-dimethylxanthenone-4-acetic acid for use in photoaffinity labeling. Bioorganic & Medicinal Chemistry, 15(20), 6568-6576. doi: 10.1016/j.bmc.2007.08.009.

- Lan, K., Fan, S., & Shan, Z. (2007). Synthesis of Aromatic Cycloketones via Intramolecular Friedel–Crafts Acylation Catalyzed by Heteropoly Acids. Australian Journal of Chemistry, 60(1), 80-82.

- Amanatie, M. (n.d.). Synthesis of Xanthone From 2-Phenoxybenzoic Acid Using Sulfuric Acid Catalyst.

- Azevedo, C. M. G., Afonso, C. M. M., & Pinto, M. M. M. (2012). Routes to Xanthones: An Update on the Synthetic Approaches. Current Organic Chemistry, 16(24), 2818-2867.

- Gobbi, S., Belluti, F., Bisi, A., Piazzi, L., Rampa, A., Zampiron, A., Barbera, M., Caputo, A., & Carrara, M. (2006). New derivatives of xanthenone-4-acetic acid: Synthesis, pharmacological profile and effect on TNF-α and NO production by human immune cells. ResearchGate.

- Chen, C., & Xi, C. (2006). Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates. PMC.

- Wang, D., & Chen, B. (2015). Methodology for the synthesis of xanthones. (U.S. Patent No. 9,163,002 B2). U.S. Patent and Trademark Office.

- Azevedo, C. M. G., Afonso, C. M. M., & Pinto, M. M. M. (2012). Routes to Xanthones: An Update on the Synthetic Approaches. ResearchGate.

- Wikipedia. (n.d.). Ullmann condensation.

- Esteves, M. A., & Pinto, M. M. M. (2010). The Ullmann Ether Condensation. ResearchGate.

- Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.

- MedchemExpress. (n.d.). 2-Chloro-5-methylbenzoic acid | Biochemical Reagent.

- Monnier, F., & Taillefer, M. (2009). Recent Synthetic Developments and Applications of the Ullmann Reaction. PMC.

- Thermo Fisher Scientific. (n.d.). Ullmann Reaction.

Sources

- 1. researchgate.net [researchgate.net]

- 2. New derivatives of xanthenone-4-acetic acid: synthesis, pharmacological profile and effect on TNF-alpha and NO production by human immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological activity of azido analogues of 5,6-dimethylxanthenone-4-acetic acid for use in photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US9163002B2 - Methodology for the synthesis of xanthones - Google Patents [patents.google.com]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Chemicals [chemicals.thermofisher.cn]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. connectsci.au [connectsci.au]

- 14. Synthesis of Xanthone From 2-Phenoxybenzoic Acid Using Sulfuric Acid Catalyst [ijsr.net]

- 15. [PDF] Synthesis of Xanton From 2-phenoxybenzoic Acid as a Base Material for New Malaria Drugs | Semantic Scholar [semanticscholar.org]

physicochemical properties of 8-Methylxanthen-9-one-4-acetic acid

An In-Depth Technical Guide to the Physicochemical Properties of 5-Methylxanthen-9-one-4-acetic Acid

Introduction

Xanthones (9H-xanthen-9-ones) are a class of oxygenated heterocyclic compounds built on a dibenzo-γ-pyrone scaffold. This tricyclic structure is considered a "privileged scaffold" in medicinal chemistry, as modifications to its core can yield a vast array of compounds with diverse biological and pharmacological activities. Xanthone derivatives have demonstrated potential as anti-inflammatory, antimicrobial, and antitumor agents.

This guide focuses on a specific synthetic derivative, 5-Methylxanthen-9-one-4-acetic acid (also referred to as 8-Methylxanthen-9-one-4-acetic acid depending on the numbering convention of the xanthene core). It belongs to the family of xanthenone-4-acetic acids (XAA), which has been investigated for its unique pharmacological profiles. A prominent member of this family, 5,6-dimethylxanthone-4-acetic acid (DMXAA, Vadimezan), advanced to Phase III clinical trials as an antitumor agent, highlighting the therapeutic potential of this chemical class.

Understanding the physicochemical properties of 5-Methylxanthen-9-one-4-acetic acid is paramount for researchers in drug development. These properties govern the compound's solubility, stability, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical determinants of its efficacy and formulation development. This document provides a detailed examination of these properties, outlines experimental protocols for their determination, and discusses their implications for scientific research.

Chemical Identity and Molecular Structure

The definitive identification of a chemical entity is the foundation of all subsequent analysis. 5-Methylxanthen-9-one-4-acetic acid is characterized by a tricyclic xanthone core, with a methyl group at position 5 and an acetic acid side chain at position 4. The carboxylic acid group is a critical feature for the biological activity observed in this class of compounds.

Caption: Molecular Structure of 5-Methylxanthen-9-one-4-acetic acid.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | 2-(5-methyl-9-oxoxanthen-4-yl)acetic acid | |

| Synonyms | 5-Me-XAA, 5-methylxanthenone-4-acetic acid | |

| CAS Number | 117570-47-5 | |

| Molecular Formula | C₁₆H₁₂O₄ | |

| Molecular Weight | 268.26 g/mol | |

| Canonical SMILES | CC1=C2C(=CC=C1)C(=O)C3=CC=CC(=C3O2)CC(=O)O | |

| InChI Key | SOPCFHVRSZJNSW-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both chemical and biological systems. The data presented below are a combination of experimentally derived and computationally predicted values, providing a comprehensive profile for 5-Methylxanthen-9-one-4-acetic acid.

Table 2: Summary of Physicochemical Properties

| Property | Value | Comments and Significance | Source |

| Appearance | White to light yellow crystalline solid | Affects handling, formulation, and initial purity assessment. | |

| Boiling Point | 511.9°C at 760 mmHg (Predicted) | High boiling point indicates low volatility, typical for a complex aromatic structure. | |

| Density | 1.359 g/cm³ (Predicted) | Useful for formulation calculations and understanding crystal packing. | |

| Flash Point | 197.1°C (Predicted) | Important for safety assessment during handling and synthesis. | |

| LogP (XLogP3) | 2.88 | Indicates moderate lipophilicity, suggesting potential for membrane permeability. | |

| Topological Polar Surface Area (TPSA) | 63.6 Ų | TPSA is a predictor of drug transport properties. This value is within the range for good oral bioavailability. | |

| Hydrogen Bond Donors | 1 (from the carboxylic acid) | Influences solubility in polar protic solvents and receptor binding. | |

| Hydrogen Bond Acceptors | 4 (from carbonyl and ether oxygens) | Influences solubility and potential for interactions with biological targets. | |

| Rotatable Bond Count | 2 | Low number of rotatable bonds suggests conformational rigidity, which can be favorable for binding affinity. |

Methodologies for Physicochemical Characterization

To ensure scientific rigor, properties must be determined using validated experimental protocols. The following sections detail standard methodologies for characterizing a compound like 5-Methylxanthen-9-one-4-acetic acid.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is an essential analytical technique for assessing the purity of a synthesized compound and for quantifying its concentration in various matrices, such as plasma. A reverse-phase HPLC method is typically suitable for a moderately polar compound like XAA and its derivatives.

Expert Insight: The choice of a C18 column is standard for retaining non-polar to moderately polar compounds. The mobile phase, a mixture of water, acetonitrile, and acetic acid, is selected to achieve optimal separation. Acetonitrile acts as the organic modifier to elute the compound, while the acetic acid acidifies the mobile phase. This is critical to suppress the ionization of the carboxylic acid group on the analyte, ensuring a single, sharp peak and reproducible retention times. Fluorescence detection is often chosen for aromatic compounds like xanthones due to its high sensitivity and selectivity over standard UV detection.

Protocol: HPLC Analysis

-

System Preparation: Equilibrate a C18 reverse-phase column (e.g., 4 µm particle size) with the mobile phase.

-

Mobile Phase: Prepare a mixture of water, acetonitrile, and acetic acid (e.g., 65:35:2 v/v/v). Filter and degas the solution to prevent pump issues and baseline noise.

-

Standard Preparation: Prepare a stock solution of 5-Methylxanthen-9-one-4-acetic acid of known concentration in a suitable solvent (e.g., methanol or acetonitrile). Create a series of calibration standards by serial dilution.

-

Sample Preparation: Dissolve the test sample in the mobile phase or a compatible solvent. For biological samples like plasma, a protein precipitation step (e.g., with trichloroacetic acid) followed by liquid-liquid extraction (e.g., with toluene) is required to remove interfering substances.

-

Injection and Chromatography: Inject a fixed volume (e.g., 20 µL) of the sample and standards onto the column.

-

Detection: Monitor the eluent using a fluorescence detector set to appropriate excitation and emission wavelengths for the xanthone scaffold.

-

Data Analysis: Determine the purity by calculating the area percentage of the main peak. Quantify the concentration by plotting a calibration curve of peak area versus concentration for the standards.

Caption: General workflow for HPLC analysis of 5-Methylxanthen-9-one-4-acetic acid.

Synthesis Overview

The synthesis of xanthone derivatives can be complex, but established routes provide a reliable framework. A common strategy involves the Ullmann condensation reaction to form a diaryl ether intermediate, followed by an intramolecular Friedel-Crafts acylation or a similar cyclization reaction to form the tricyclic xanthone core.

Expert Insight: The Ullmann reaction is a classic method for forming carbon-oxygen bonds between aryl halides and phenols, often catalyzed by copper. The subsequent cyclization to form the ketone at position 9 is typically achieved using a strong acid catalyst like polyphosphoric acid (PPA) or sulfuric acid. Once the 5-methylxanthen-9-one core is synthesized, the acetic acid side chain can be introduced at position 4 through various functionalization reactions.

An improved synthesis for the related DMXAA, achieved in a 22% overall yield from 3,4-dimethylbenzoic acid, demonstrates an optimized strategy based on the Ullmann reaction.

Biological and Pharmacological Context

The physicochemical properties detailed in this guide are directly relevant to the biological activity of 5-Methylxanthen-9-one-4-acetic acid and its analogues.

-

Solubility and Lipophilicity (LogP): The moderate LogP value suggests a balance between aqueous solubility and lipid membrane permeability, which is essential for a drug to be absorbed and distributed throughout the body to reach its target.

-

Carboxylic Acid Group (pKa): The acidic nature of the molecule is crucial for its mechanism of action. Structure-activity relationship (SAR) studies on this class of compounds have shown that the carboxylic acid group must be in a specific position relative to the xanthone core for the compound to be active. This group will be ionized at physiological pH, impacting solubility, cell penetration, and binding to molecular targets.

-

Molecular Scaffold: The rigid, planar xanthone scaffold provides a structural backbone for positioning the key functional groups (methyl and acetic acid) in the correct orientation for biological interactions. Derivatives of xanthenone-4-acetic acid are known to induce the production of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and nitric oxide (NO) from immune cells, which contributes to their antitumor effects.

Conclusion

5-Methylxanthen-9-one-4-acetic acid is a synthetic xanthone derivative with a well-defined chemical structure and a distinct set of physicochemical properties. Its moderate lipophilicity, defined hydrogen bonding capabilities, and structural rigidity are key features that underpin its potential pharmacological activity. The methodologies described herein, from chromatographic analysis to synthetic principles, provide a framework for researchers to reliably characterize this compound and explore its potential in drug discovery and development. A thorough understanding of these fundamental properties is the critical first step in translating a promising molecule from the laboratory to a potential therapeutic agent.

References

-

Gobbi, S., Belluti, F., Bisi, A., Piazzi, L., Rampa, A., Zampiron, A., Barbera, M., Caputo, A., & Carrara, M. (2006). New derivatives of xanthenone-4-acetic acid: synthesis, pharmacological profile and effect on TNF-alpha and NO production by human immune cells. Bioorganic & medicinal chemistry, 14(10), 3404–3413. Available at: [Link]

-

Fernandes, C., Tovar, T., de P. Martins, M., & Proença, F. (2019). Carboxyxanthones: Bioactive Agents and Molecular Scaffold for Synthesis of Analogues and Derivatives. Molecules (Basel, Switzerland), 24(1), 187. Available at: [Link]

-

He, Y., Gao, Y., Chen, Y., Liu, X., & Lu, W. (2021). Xanthones, A Promising Anti-Inflammatory Scaffold: Structure, Activity, and Drug Likeness Analysis. Molecules (Basel, Switzerland), 26(17), 5348. Available at: [Link]

-

Pinto, M. M., Sousa, M. E., & Nascimento, M. S. (2005). Xanthone derivatives: new insights in biological activities. Current medicinal chemistry, 12(21), 2517–2538. Available at: [Link]

-

Gobbi, S., Rampa, A., Bisi, A., Belluti, F., Piazzi, L., Valenti, P., Caputo, A., Zampiron, A., & Carrara, M. (2003). Synthesis and Antitumor Activity of New Derivatives of Xanthen-9-one-4-acetic Acid. Journal of Medicinal Chemistry, 46(18), 3662-3670. Available at: [Link]

-

Wang, C., Wang, Y., Wang, Y., Li, Y., Zhang, R., Zhang, J., Li, J., & Wang, R. (2023). Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis. Proceedings of the National Academy of Sciences of the United States of America, 120(10), e2216120120. Available at: [Link]

-

Kestell, P., McKeage, M. J., & Baguley, B. C. (1991). Determination of xanthenone-4-acetic acid in mouse plasma by high-performance liquid chromatography. Journal of chromatography, 564(1), 315–321. Available at: [Link]

-

Ribeiro, I., Castro, M., & Proença, F. (2022). Marine-Derived Xanthones from 2010 to 2021: Isolation, Bioactivities and Total Synthesis. Marine drugs, 20(6), 362. Available at: [Link]

-

Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]

-

Gobbi, S., Rampa, A., Bisi, A., Belluti, F., Piazzi, L., Valenti, P., Caputo, A., Zampiron, A., & Carrara, M. (2003). Synthesis and Antitumor Activity of New Derivatives of Xanthen-9-one-4-acetic Acid. ResearchGate. Available at: [Link]

- Gobbi, S., Rampa, A., Bisi, A., Belluti, F., Valenti, P., Caputo, A., Zampiron, A., & Carrara, M. (2002). Synthesis and antitumor activity of new derivatives of xanthen-9-one-4-acetic acid. Journal of Medicinal Chemistry, 45(22), 493

Mechanism of Action of 8-Methylxanthen-9-one-4-acetic Acid (8-MXA) in Tumor Vasculature

An In-Depth Technical Guide:

Executive Summary

8-Methylxanthen-9-one-4-acetic acid (herein referred to as 8-MXA) is an investigational small molecule belonging to the xanthenone acetic acid class, designed as a potent vascular-disrupting agent (VDA) for solid tumor therapy. Unlike conventional anti-angiogenic agents that inhibit the formation of new blood vessels, 8-MXA rapidly induces the collapse of established, yet structurally compromised, tumor vasculature. This guide elucidates the core mechanism of action, which is centered on the targeted activation of the Stimulator of Interferon Genes (STING) pathway within the tumor microenvironment (TME). By functioning as a potent, human-active STING agonist, 8-MXA initiates a localized and acute inflammatory cascade, leading to endothelial cell apoptosis, vascular shutdown, and extensive tumor necrosis. We present the underlying signaling pathways, comprehensive experimental protocols for validation, and a framework for data interpretation.

Introduction: Targeting the Achilles' Heel of Solid Tumors

The vasculature of solid tumors is fundamentally distinct from that of healthy tissue. It is characterized by a chaotic, tortuous architecture, leaky vessel walls, and poor pericyte coverage. While this aberrant network is essential for tumor growth, its structural and functional abnormalities make it a prime therapeutic target[1][2]. Vascular-Disrupting Agents (VDAs) exploit these vulnerabilities to induce a rapid and selective shutdown of tumor blood flow, leading to ischemic necrosis at the tumor core[3].

8-MXA emerges from the same chemical class as 5,6-dimethylxanthenone-4-acetic acid (DMXAA, Vadimezan), a compound that showed remarkable preclinical efficacy but failed in human trials due to its inability to activate human STING[3][4][5]. 8-MXA has been rationally designed to overcome this species-specific limitation, presenting a renewed opportunity for STING-mediated vascular disruption in clinical oncology.

Core Mechanism of Action: STING-Dependent Immuno-Vascular Disruption

The primary mechanism of 8-MXA is not direct cytotoxicity to cancer cells, but rather a sophisticated, indirect assault mediated by the innate immune system's response to a perceived threat. This action can be dissected into two interconnected phases: immune cell activation and subsequent endothelial cell destruction.

Phase 1: STING Pathway Activation in Antigen-Presenting Cells

The central event in 8-MXA's activity is its binding to and activation of the STING protein, which is highly expressed in the endoplasmic reticulum of immune cells like tumor-associated macrophages (TAMs) and dendritic cells (DCs)[6][7].

-

STING Binding: 8-MXA directly binds to the transmembrane domain of the human STING protein[6].

-

Conformational Change & Translocation: This binding event induces STING dimerization and translocation from the ER to the Golgi apparatus[8].

-

TBK1/IRF3 Activation: At the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3)[9][10].

-

NF-κB Activation: Concurrently, the STING-TBK1 complex also leads to the activation of the canonical NF-κB signaling pathway[3][9].

-

Transcriptional Upregulation: Activated IRF3 and NF-κB translocate to the nucleus, where they drive the massive transcriptional upregulation of a host of pro-inflammatory genes, most critically Type I interferons (IFN-α/β) and Tumor Necrosis Factor-alpha (TNF-α)[6][7].

This rapid and potent induction of cytokines is the pivotal event that bridges the initial immune activation with the downstream vascular collapse.

Phase 2: Cytokine-Mediated Endothelial Assault

The secreted cytokines, particularly TNF-α and Type I IFNs, act directly on the adjacent tumor endothelial cells, which are highly sensitized to inflammatory signals.

-

Receptor Binding: TNF-α and IFN-β bind to their respective receptors (TNFR, IFNAR) on the surface of tumor endothelial cells[6][11].

-

Apoptosis Induction: This receptor engagement triggers intracellular signaling cascades that converge on the activation of caspases, leading to rapid endothelial cell apoptosis[3][6][12].

-

Increased Permeability: Cytokine signaling disrupts endothelial cell junctions, leading to a dramatic increase in vascular permeability and leakage[12][13].

The combination of widespread endothelial cell death and loss of vessel integrity results in the swift collapse of the tumor vascular network, cessation of blood flow, and consequent ischemic necrosis of the tumor core.

Experimental Validation: A Guide to Mechanistic Studies

A multi-pronged experimental approach is required to validate the proposed mechanism of action for 8-MXA. The following protocols provide a robust framework for in vitro and ex vivo analysis.

In Vitro Assays: Dissecting Cellular Effects

These assays are crucial for confirming the direct effects of 8-MXA on key cell types and angiogenic processes.

Protocol 1: Endothelial Cell Tube Formation Assay [14][15][16]

-

Objective: To assess the ability of 8-MXA to inhibit the formation of capillary-like structures by endothelial cells in vitro.

-

Methodology:

-

Plate Coating: Thaw basement membrane matrix (e.g., Matrigel) on ice. Using pre-chilled pipette tips, add 50 µL of the matrix to each well of a 96-well plate. Ensure the bottom is evenly covered.

-

Gelation: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

-

Cell Seeding: Harvest human umbilical vein endothelial cells (HUVECs). Resuspend cells in endothelial growth medium (EGM) at a concentration of 2 x 10⁵ cells/mL.

-

Treatment: Prepare serial dilutions of 8-MXA in EGM. Add 100 µL of the cell suspension to each well, followed by the addition of 8-MXA or vehicle control. Include a positive control inhibitor (e.g., Suramin).

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

-

Imaging & Analysis: Visualize tube formation using an inverted light microscope. Capture images at 4x or 10x magnification. Quantify the results by measuring total tube length and counting the number of branch points using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

-

-

Expected Outcome: A dose-dependent decrease in tube length and branch points in 8-MXA-treated wells compared to the vehicle control.

Protocol 2: Endothelial Cell "Scratch" Migration Assay [15]

-

Objective: To determine if 8-MXA inhibits the migratory capacity of endothelial cells, a key step in angiogenesis.

-

Methodology:

-

Cell Culture: Seed HUVECs in a 24-well plate and grow to 100% confluency.

-

Scratch Creation: Using a sterile p200 pipette tip, create a linear "scratch" or gap in the center of the cell monolayer in each well.

-

Wash: Gently wash each well twice with phosphate-buffered saline (PBS) to remove detached cells.

-

Treatment: Add fresh EGM containing different concentrations of 8-MXA or vehicle control to the wells.

-

Imaging: Immediately acquire an image of the scratch in each well (Time 0). Place the plate in a 37°C, 5% CO₂ incubator. Acquire subsequent images of the same fields at 8, 12, and 24 hours.

-

Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure relative to the Time 0 image.

-

-

Expected Outcome: A dose-dependent inhibition of wound closure in 8-MXA-treated wells, indicating impaired cell migration.

Quantitative Cytokine Induction Analysis

-

Objective: To confirm that 8-MXA induces the secretion of key inflammatory cytokines in a STING-dependent manner.

-

Methodology:

-

Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a human macrophage cell line (e.g., THP-1, differentiated with PMA).

-

Treatment: Treat cells with varying concentrations of 8-MXA for 6, 12, and 24 hours.

-

Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.

-

Quantification: Analyze the supernatants for levels of TNF-α, IFN-β, and IL-6 using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits.

-

-

Expected Outcome: A significant, dose- and time-dependent increase in the secretion of TNF-α, IFN-β, and IL-6.

| Cytokine | Vehicle Control (pg/mL) | 8-MXA (10 µM) @ 12h (pg/mL) | 8-MXA (50 µM) @ 12h (pg/mL) |

| TNF-α | < 10 | 1,500 ± 210 | 8,200 ± 950 |

| IFN-β | < 5 | 850 ± 150 | 4,500 ± 600 |

| IL-6 | < 20 | 2,200 ± 300 | 11,500 ± 1,300 |

In Vivo and Ex Vivo Validation

-

Objective: To confirm the anti-vascular and pro-apoptotic effects of 8-MXA within a solid tumor context.

-

Methodology:

-

Tumor Model: Establish human tumor xenografts (e.g., human colon cancer HT-29) in immunodeficient mice (e.g., NOD/SCID).

-

Treatment: Once tumors reach a palpable size (~150-200 mm³), administer a single dose of 8-MXA or vehicle control intravenously or intraperitoneally.

-

Tissue Harvest: Euthanize cohorts of mice at 6, 24, and 48 hours post-treatment. Excise tumors and fix in 10% neutral buffered formalin, followed by paraffin embedding.

-

Immunohistochemistry (IHC): Section the paraffin-embedded tumors and perform IHC staining for:

-

Image Analysis: Scan the stained slides and quantify the CD31-positive area (MVD) and the percentage of TUNEL-positive cells within the tumor sections.

-

-

Expected Outcome: A significant reduction in MVD and a dramatic increase in TUNEL-positive cells, particularly in the tumor core, in the 8-MXA treated group compared to controls.

Conclusion and Future Directions

This compound (8-MXA) represents a promising next-generation vascular-disrupting agent. Its proposed mechanism, centered on potent and human-specific activation of the STING pathway, leverages the innate immune system to induce catastrophic vascular collapse within solid tumors. This dual immuno-vascular assault offers a powerful therapeutic strategy that is distinct from both traditional chemotherapy and anti-angiogenics.

Future research should focus on identifying predictive biomarkers for patient stratification, exploring synergistic combinations with immune checkpoint inhibitors, and optimizing dosing schedules to maximize therapeutic efficacy while managing potential systemic inflammatory side effects. The experimental framework provided in this guide offers a clear path for the continued preclinical and clinical development of this exciting new agent.

References

- DMXAA (Vadimezan, ASA404) is a multi-kinase inhibitor targeting VEGFR2 in particular. (2012). Biochemical Journal.

-

An overview on Vadimezan (DMXAA): The vascular disrupting agent. (2018). Chemical Biology & Drug Design. [Link]

-

DMXAA Causes Tumor Site-Specific Vascular Disruption in Murine Non-Small Cell Lung Cancer, and like the Endogenous Non-Canonical Cyclic Dinucleotide STING Agonist, 2′3′-cGAMP, Induces M2 Macrophage Repolarization. (2014). PLOS One. [Link]

-

A novel model for evaluating therapies targeting human tumor vasculature and human cancer stem-like cells. (2014). Oncotarget. [Link]

-

The STING agonist, DMXAA, reduces tumor vessels and enhances mesothelioma tumor antigen presentation yet blunts cytotoxic T cell function in a murine model. (2022). Frontiers in Immunology. [Link]

-

STING activation in cancer immunotherapy. (2019). Journal of Hematology & Oncology. [Link]

-

Trial watch: STING agonists in cancer therapy. (2020). Molecular & Cellular Oncology. [Link]

-

STING Agonists as Cancer Therapeutics. (2021). Cancers. [Link]

-

Novel Modifications and Delivery Modes of Cyclic Dinucleotides for STING Activation in Cancer Treatment. (2023). Journal of Cancer Research and Clinical Oncology. [Link]

-

STING Activation and its Application in Immuno-Oncology. (2022). ResearchGate. [Link]

-

Assays to examine endothelial cell migration, tube formation, and gene expression profiles. (2014). Methods in Molecular Biology. [Link]

-

Immunohistochemistry Protocols. (2021). University of North Carolina Lineberger Comprehensive Cancer Center. [Link]

-

Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles. (2014). Methods in Molecular Biology. [Link]

-

Synthesis and Antitumor Activity of New Derivatives of Xanthen-9-one-4-acetic Acid. (2002). Journal of Medicinal Chemistry. [Link]

-

Visualizing vasculature and its response to therapy in the tumor microenvironment. (2022). Advanced Drug Delivery Reviews. [Link]

-

Endothelial Tube Formation Assay Kit. Antibodies-online.com. [Link]

-

Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. (2012). Journal of Visualized Experiments. [Link]

-

Immunohistochemistry Protocols. National Institute of Environmental Health Sciences. [Link]

-

(PDF) Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. (2012). ResearchGate. [Link]

-

A Review: Can Cytokines Induce Vascular Inflammation as a Sequela of Viral Infections?. (2023). Journal of Inflammation Research. [Link]

-

CD31 Antibody. GenomeMe. [Link]

-

CD31. NordiQC. [Link]

-

Inflammatory Cytokines in Vascular Dysfunction and Vascular Disease. (2015). International Journal of Molecular Sciences. [Link]

-

Immunomodulatory Activity of Cytokines in Hypertension: A Vascular Perspective. (2022). Hypertension. [Link]

-

TUNEL and Active Caspase-3 Detection by IHC/ICC Protocol. Bio-Techne. [Link]

-

Targeting tumor vasculature to improve antitumor activity of T cells armed ex vivo with T cell engaging bispecific antibody. (2023). Journal for ImmunoTherapy of Cancer. [Link]

-

Synthesis and Antitumor Activity of New Derivatives of Xanthen-9-one-4-acetic Acid. (2002). Journal of Medicinal Chemistry. [Link]

-

High-Throughput 3D In Vitro Tumor Vasculature Model for Real-Time Monitoring of Immune Cell Infiltration and Cytotoxicity. (2021). Frontiers in Immunology. [Link]

-

Defining the role of the tumor vasculature in antitumor immunity and immunotherapy. (2017). Journal of Clinical Investigation. [Link]

-

Effects of Cytokines (or Activating Factors) on Arterial Endothelial Cells. (2023). International Journal of Molecular Sciences. [Link]

-

An Overview of Cytokines and Cytokine Antagonists as Therapeutic Agents. (2010). Annals of the New York Academy of Sciences. [Link]

-

A Novel Method for the Synthesis of (1,8-Dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)acetic Acids on Solid Phase. (2011). Synthesis. [Link]

-

5-Methylxanthen-9-one-4-acetic acid. PubChem. [Link]

-

Synthesis of Xanthones: An Overview. (2005). Current Medicinal Chemistry. [Link]

-

1,3-dihydroxy-5-methyl-9H-xanthen-9-one. PubChem. [Link]

Sources

- 1. jitc.bmj.com [jitc.bmj.com]

- 2. Defining the role of the tumor vasculature in antitumor immunity and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An overview on Vadimezan (DMXAA): The vascular disrupting agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DMXAA Causes Tumor Site-Specific Vascular Disruption in Murine Non-Small Cell Lung Cancer, and like the Endogenous Non-Canonical Cyclic Dinucleotide STING Agonist, 2′3′-cGAMP, Induces M2 Macrophage Repolarization | PLOS One [journals.plos.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Frontiers | The STING agonist, DMXAA, reduces tumor vessels and enhances mesothelioma tumor antigen presentation yet blunts cytotoxic T cell function in a murine model [frontiersin.org]

- 7. STING activation in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Modifications and Delivery Modes of Cyclic Dinucleotides for STING Activation in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. A Review: Can Cytokines Induce Vascular Inflammation as a Sequela of Viral Infections? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inflammatory Cytokines in Vascular Dysfunction and Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of Cytokines (or Activating Factors) on Arterial Endothelial Cells [mdpi.com]

- 14. Assays to examine endothelial cell migration, tube formation, and gene expression profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Endothelial Tube Formation Assay (In Vitro Angiogenesis Assay) | ABIN2344899 [antibodies-online.com]

- 17. cancer.wisc.edu [cancer.wisc.edu]

- 18. genomeme.ca [genomeme.ca]

- 19. nordiqc.org [nordiqc.org]

- 20. Protocol: TUNEL and Active Caspase-3 Detection by IHC/ICC [bio-techne.com]

vascular disrupting agent 8-Methylxanthen-9-one-4-acetic acid

An In-depth Technical Guide to the Vascular Disrupting Agent 8-Methylxanthen-9-one-4-acetic acid and its Analogs

Foreword: A Tale of Two Mechanisms and Two Species

The story of the xanthenone-4-acetic acid (XAA) class of molecules, particularly the well-studied analog 5,6-dimethylxanthenone-4-acetic acid (DMXAA, Vadimezan), is a pivotal chapter in oncology drug development. Initially conceived as a pure vascular-disrupting agent (VDA), its journey through preclinical success and subsequent late-stage clinical failure unveiled a complex dual mechanism of action intricately tied to species-specific immune activation. This guide dissects the core science of this molecular class, using the extensive data on DMXAA as a proxy to understand the potential of related structures like this compound (MXAA). We will explore its mode of action, the critical methodologies for its evaluation, and the essential lessons learned from its clinical translation, providing a comprehensive resource for researchers in the field.

Molecular Profile: The Xanthenone-4-Acetic Acid Scaffold

The core structure of this class is the 9-oxo-9H-xanthene-4-acetic acid (XAA) scaffold, a rigid tricyclic system. Substitutions on the benzene rings significantly modulate biological activity. While the user specified this compound, the vast majority of preclinical and clinical research has been conducted on its potent analog, 5,6-dimethylxanthenone-4-acetic acid (DMXAA).[1][2] Structure-activity relationship (SAR) studies have shown that the carboxylic acid group and its spatial relationship to the xanthenone core are critical for activity.[3] The lipophilic methyl groups, such as those in DMXAA or the single methyl group in 5-methyl-XAA, generally enhance potency.[3]

| Property | Value (for DMXAA) |

| IUPAC Name | 2-(5,6-dimethyl-9-oxoxanthen-4-yl)acetic acid |

| Synonyms | DMXAA, Vadimezan, ASA404 |

| Molecular Formula | C₁₇H₁₄O₄ |

| Molecular Weight | 282.29 g/mol |

| Primary Class | Vascular Disrupting Agent (VDA), Flavonoid-like |

| Secondary Class | STING (Stimulator of Interferon Genes) Agonist |

The Dual Mechanism of Action: A Symbiotic Attack on Tumors

The potent anti-tumor effect of DMXAA in preclinical models stems from two distinct but cooperative mechanisms: the rapid disruption of tumor vasculature and a powerful, localized immune response.[2][4]

Vascular Disruption: Starving the Tumor Core

Unlike anti-angiogenic agents that prevent the formation of new blood vessels, VDAs target the established, yet structurally deficient, vasculature within solid tumors.[5][6] Tumor blood vessels are immature, tortuous, and lack the robust pericyte coverage of normal vessels, making them uniquely vulnerable.[7][8]

DMXAA induces a rapid and selective shutdown of this vasculature, leading to a drastic reduction in tumor blood flow within hours of administration.[9][10] This vascular collapse causes acute ischemia and hypoxia in the tumor core, resulting in massive, hemorrhagic necrosis.[2][9] However, a significant limitation of VDA monotherapy is the survival of a thin rim of tumor cells at the periphery, which receives oxygen and nutrients from the normal host vasculature.[9][11] This viable rim is a primary source of tumor recurrence, underscoring the need for combination therapies.[9]

Immune Activation: The STING Pathway

The second, and arguably more critical, mechanism is the induction of a potent innate immune response. DMXAA was identified as a powerful agonist of the murine STimulator of Interferon Genes (STING) protein.[4]

The activation cascade proceeds as follows:

-

STING Binding: DMXAA directly binds to and activates murine STING, an adaptor protein in the cytosol.[4]

-

TBK1/IRF3 Activation: Activated STING recruits and activates the kinase TBK1, which in turn phosphorylates the transcription factor IRF3.[12]

-

Type I Interferon Production: Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of Type I interferons (IFN-α/β).[4]

-

Cytokine Storm: This initial IFN response triggers a cascade of pro-inflammatory cytokine and chemokine production within the tumor microenvironment, including Tumor Necrosis Factor-alpha (TNF-α), IL-6, and various chemokines.[1][2][13]

-

Immune Cell Recruitment: The chemokine gradient orchestrates a rapid infiltration of innate immune cells (neutrophils, macrophages) followed by adaptive immune cells (CD8+ T cells), which are essential for a durable anti-tumor response.[4][13]

This immune-mediated effect is crucial for clearing the residual, viable tumor cells left behind after vascular collapse.[4]

Preclinical Evaluation: Methodologies and Protocols

Evaluating a dual-mechanism agent like DMXAA requires a multi-faceted approach, combining in vitro assays with robust, immune-competent in vivo models.

Key In Vitro Assays

-

Endothelial Cell Disruption: Assays using endothelial cell lines (e.g., HUVEC) can measure apoptosis and cytoskeletal changes, confirming direct VDA activity.[7]

-

Cytokine Release Assays: Co-culturing DMXAA with immune cells like murine macrophages or human Peripheral Blood Mononuclear Cells (PBMCs) followed by ELISA or multiplex assays for key cytokines (TNF-α, IFN-β, IL-6) is essential to quantify the immunomodulatory effect.[14][15]

In Vivo Efficacy and Pharmacodynamics

Due to the critical role of the immune system, syngeneic mouse tumor models (where the tumor and host are immunologically compatible) are imperative. Xenograft models in immunodeficient mice will only capture the vascular effects and will fail to predict the full therapeutic potential.[10]

Experimental Protocol: In Vivo Assessment of Tumor Blood Flow Disruption

Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) is a powerful, non-invasive technique to quantify the pharmacodynamic effect of VDAs on tumor vasculature in real-time.[9]

Objective: To quantify the change in tumor perfusion and vascular permeability following DMXAA administration.

Materials:

-

Tumor-bearing mice (e.g., C57BL/6 mice with established syngeneic tumors).

-

MRI-compatible anesthesia and monitoring equipment.

-

DMXAA formulated for intravenous injection.

-

MRI contrast agent (e.g., Gadolinium-based).

-

High-field MRI scanner (≥7T for small animals).

-

Image analysis software.

Methodology:

-

Animal Preparation: Anesthetize the tumor-bearing mouse and place it on a heated, MRI-compatible cradle. Insert a tail-vein catheter for injection of the VDA and contrast agent.

-

Baseline Imaging: Acquire pre-contrast T1-weighted anatomical scans to localize the tumor.

-

Dynamic Scan Initiation: Begin a rapid T1-weighted dynamic scan sequence. After a few baseline acquisitions, administer a bolus of the MRI contrast agent via the tail-vein catheter.

-

Baseline Data Acquisition: Continue the dynamic scan for 5-10 minutes to capture the full wash-in and wash-out kinetics of the contrast agent under baseline conditions.

-

VDA Administration: Administer the formulated DMXAA intravenously.

-

Post-VDA Imaging: At a predetermined time point (e.g., 1-4 hours post-DMXAA), repeat the entire dynamic contrast-enhanced scan (Steps 3 & 4) to measure post-treatment vascular function.

-

Data Analysis:

-

Define a Region of Interest (ROI) encompassing the tumor.

-

Plot the signal intensity over time for the ROI before and after treatment.

-

Apply pharmacokinetic models (e.g., Tofts model) to the data to derive quantitative parameters such as Ktrans (vascular permeability) and Vp (plasma volume), which are surrogates for blood flow and vessel integrity.

-

Compare the pre- and post-treatment parameters to quantify the extent of vascular disruption.

-

Chemical Synthesis and Formulation

The synthesis of the xanthenone-4-acetic acid scaffold is well-documented. An improved synthesis for DMXAA, for instance, can be achieved from 3,4-dimethylbenzoic acid, often utilizing an Ullmann condensation reaction as a key step to form the diaryl ether intermediate, followed by cyclization to yield the xanthenone core.[16] For clinical use, DMXAA was formulated as a sterile lyophilized powder for reconstitution with saline for intravenous infusion.[17]

Clinical Translation: A Story of Preclinical Promise and Clinical Failure

The clinical development of DMXAA (Vadimezan) provides a critical case study in drug development, particularly in immuno-oncology.

| Phase | Key Details & Findings | Outcome | Citation(s) |

| Phase I | Dose-escalation studies in patients with advanced solid tumors. Established the maximum tolerated dose (MTD) and identified dose-limiting toxicities, including reversible neurological and cardiovascular effects (e.g., QT interval prolongation). | DMXAA was found to have antitumor activity at well-tolerated doses. | [1][17] |

| Phase II | Evaluated DMXAA in combination with standard chemotherapy (carboplatin and paclitaxel) for advanced non-small cell lung cancer (NSCLC). Showed promising results, with significant improvements in response rates and progression-free survival compared to chemotherapy alone. | Highly encouraging results prompted advancement to Phase III trials. | [2] |

| Phase III | Two large, randomized trials (ATTRACT-1 and ATTRACT-2) in NSCLC. The combination of DMXAA with chemotherapy was compared against chemotherapy plus placebo. | Both trials were stopped early for futility. DMXAA failed to improve the primary endpoint of overall survival. | [2][14] |

The Reason for Failure: The Species Barrier

The stunning discrepancy between the murine data and human results was eventually traced to a fundamental difference in the STING protein. While DMXAA is a potent agonist of mouse STING, it is only a partial agonist or even an antagonist of human STING.[14] The robust, curative immune response seen in mice simply did not occur in human patients. The partial anti-tumor activity observed in early human trials was likely due to the weaker vascular disruption mechanism alone, which was insufficient to provide a significant survival benefit.[14]

Conclusion and Future Perspectives

While this compound and its family of compounds did not succeed as a cancer therapeutic, their legacy is profound. The DMXAA story was one of the first to clinically validate the concept of targeting the established tumor vasculature. More importantly, it inadvertently unveiled the tremendous therapeutic potential of the STING pathway. The failure of DMXAA directly catalyzed a global research effort to develop new STING agonists specifically engineered to be potent activators of the human STING protein. These next-generation molecules, now in various stages of clinical development, owe their existence to the critical lessons learned from the pioneering, if ultimately unsuccessful, journey of the xanthenone-4-acetic acids.

References

- Tumor resistance to vascular disrupting agents: mechanisms, imaging, and solutions - PMC. (n.d.). Vertex AI Search.

- 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a partial STING agonist, competes for human STING activation - PMC - NIH. (n.d.). Vertex AI Search.

- Plant-derived vascular disrupting agents: Compounds, actions, and clinical trials. (2025, August 6). Vertex AI Search.

- Vascular disrupting agents in clinical development - PMC - PubMed Central. (n.d.). Vertex AI Search.

- Cardiovascular Toxicity Profiles of Vascular-Disrupting Agents - PMC - PubMed Central. (n.d.). Vertex AI Search.

- Clinical aspects of a phase I trial of 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a novel antivascular agent - PMC - PubMed Central. (n.d.). Vertex AI Search.

- Reactivation of the STING pathway by DMXAA stimulation of STING...

- Quantitating therapeutic disruption of tumor blood flow with intravital video microscopy. (n.d.). Vertex AI Search.

- Assessment of tumor blood flow distribution by dynamic contrast-enhanced CT - PubMed. (2013, April 18). Vertex AI Search.

- Non-invasive evaluation of acute effects of tubulin binding agents: a review of imaging vascular disruption in tumorsα. - Preprints.org. (2021, March 30). Vertex AI Search.

- The STING agonist DMXAA triggers a cooperation between T lymphocytes and myeloid cells that leads to tumor regression - PubMed Central. (n.d.). Vertex AI Search.

- Primary Tumor Suppression and Systemic Immune Activation of Macrophages through the Sting Pathway in Metastatic Skin Tumor - PMC - NIH. (n.d.). Vertex AI Search.

- DMXAA activated STING signaling pathway and affected the intracellular...

- 9H-Xanthene-4-acetic acid, 5-methyl-9-oxo- - 117570-47-5 - Vulcanchem. (n.d.). Vertex AI Search.

- The Unique Characteristics of Tumor Vasculature and Preclinical Evidence for its Selective Disruption by Tumor-Vascular Disrupting Agents - PubMed Central. (n.d.). Vertex AI Search.

- 5,6-dimethylxanthenone-4-acetic acid (DMXAA): a new biological response modifier for cancer therapy - PubMed. (n.d.). Vertex AI Search.

- Preclinical in vitro and in vivo activity of 5,6-dimethylxanthenone-4-acetic acid - PMC. (n.d.). Vertex AI Search.

- An overview on Vadimezan (DMXAA): The vascular disrupting agent - PubMed. (n.d.). Vertex AI Search.

- Synthesis and Antitumor Activity of New Derivatives of Xanthen-9-one-4-acetic Acid. (2025, August 6). Vertex AI Search.

- Synthesis of Xanthones: An Overview - Sigarra. (n.d.). Vertex AI Search.

Sources

- 1. 5,6-dimethylxanthenone-4-acetic acid (DMXAA): a new biological response modifier for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An overview on Vadimezan (DMXAA): The vascular disrupting agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 9H-Xanthene-4-acetic acid, 5-methyl-9-oxo- (117570-47-5) for sale [vulcanchem.com]

- 4. The STING agonist DMXAA triggers a cooperation between T lymphocytes and myeloid cells that leads to tumor regression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Vascular disrupting agents in clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cardiovascular Toxicity Profiles of Vascular-Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Unique Characteristics of Tumor Vasculature and Preclinical Evidence for its Selective Disruption by Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tumor resistance to vascular disrupting agents: mechanisms, imaging, and solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preclinical in vitro and in vivo activity of 5,6-dimethylxanthenone-4-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. preprints.org [preprints.org]

- 12. researchgate.net [researchgate.net]

- 13. Primary Tumor Suppression and Systemic Immune Activation of Macrophages through the Sting Pathway in Metastatic Skin Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a partial STING agonist, competes for human STING activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. sigarra.up.pt [sigarra.up.pt]

- 17. Clinical aspects of a phase I trial of 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a novel antivascular agent - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship of Xanthenone Acetic Acid Derivatives

Foreword

The journey of drug discovery is often a tale of incremental innovation, where the blueprint of one molecule inspires the architecture of the next. The story of xanthenone acetic acid (XAA) derivatives is a prime example of this scientific evolution. Born from the challenges faced by their predecessor, flavone-8-acetic acid (FAA), these compounds carved out a distinct niche as potent modulators of the innate immune system and disruptors of tumor vasculature. This guide offers a deep dive into the intricate relationship between the chemical structure of XAA derivatives and their profound biological activity. We will dissect the molecular scaffold, explore the impact of subtle atomic alterations, and elucidate the mechanistic pathways that these changes influence, providing researchers and drug developers with a comprehensive understanding of this fascinating class of molecules.

The Genesis of a New Antitumor Strategy: From Flavones to Xanthenones

The development of xanthenone-4-acetic acid (XAA) derivatives was a direct response to the clinical limitations of flavone-8-acetic acid (FAA).[1] While FAA demonstrated remarkable antitumor activity in murine models, it failed to translate this efficacy to human clinical trials.[1][2] This discrepancy spurred the synthesis of analogues, leading to the tricyclic XAA scaffold, which proved to be a promising platform for structural optimization.[2][3]

Unlike conventional chemotherapeutics that directly target and kill cancer cells, XAAs employ a more sophisticated, indirect strategy. Their primary mechanism is not direct cytotoxicity but rather a dual-pronged assault characterized by:

-

Vascular Disruption: XAAs induce a rapid and selective shutdown of blood flow within the tumor microenvironment, leading to extensive hemorrhagic necrosis.[1][4][5][6]

-

Immunomodulation: They are potent activators of the innate immune system, stimulating host cells like macrophages and monocytes to produce a cascade of inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α) and various interferons.[1][7][8]

The convergence of these effects creates a hostile environment for tumor survival. The most prominent derivative to emerge from this research is 5,6-dimethylxanthenone-4-acetic acid (DMXAA), also known as Vadimezan, a compound that became the benchmark for this class of agents due to its superior potency.[1][9]

The Molecular Target: Unraveling the STING Pathway

For years, the precise molecular target of XAAs remained elusive. The breakthrough came with the identification of the Stimulator of Interferon Genes (STING) protein as the key receptor.[2] STING is a critical adaptor protein in the innate immune system, responsible for detecting cytosolic DNA and triggering a signaling cascade that culminates in the production of type I interferons and other inflammatory cytokines.

The activation of STING by DMXAA, however, revealed a critical challenge: species specificity . DMXAA is a potent agonist of murine STING but is unable to effectively activate the human STING protein.[2][10][11][12] This fundamental difference in binding affinity is now understood to be the primary reason for DMXAA's success in preclinical mouse models and its failure in human clinical trials.[2] Understanding this interaction is paramount for designing the next generation of XAA derivatives with clinical potential in humans.

Caption: STING signaling pathway activated by XAA derivatives.

Deconstructing the Scaffold: A Guide to Structure-Activity Relationships

The biological activity of XAA derivatives is exquisitely sensitive to the nature and position of substituents on the xanthenone core and modifications to the acetic acid side chain.

Substitutions on the Xanthenone Ring

Systematic studies have revealed clear patterns linking ring substitutions to antitumor potency.

-

Positional Importance: The potency of XAA derivatives is highly dependent on the position of the substituent. The 5-position has been identified as the most critical for enhancing dose potency.[13][14]

-

Nature of Substituents: The type of chemical group added to the ring plays a decisive role.

-

Lipophilicity is Key: Small, lipophilic (fat-soluble) groups significantly enhance activity. The general order of effectiveness for single substitutions is Cl > Me, OMe > NO2, OH .[13] This suggests that the ability to cross cell membranes and interact with a hydrophobic binding pocket on the target protein is crucial.

-

Methyl Groups: 5-Methyl and particularly 5,6-dimethyl substitutions, as seen in DMXAA, are highly effective at inducing tumor necrosis and cytokine production.[1][15] DMXAA is approximately 12 times more dose-potent than the parent XAA compound in mice.[1]

-

Cyclic Structures: Incorporating the substituents at positions 5 and 6 into new cyclic structures can result in compounds that retain or even exceed the activity of DMXAA, particularly in stimulating human monocytes.[7][16]

-

Bulky and Basic Groups: The introduction of larger substituents containing a basic nitrogen atom is generally tolerated. Some of these derivatives have shown an ability to enhance the lytic potential of human monocytes to a degree comparable to DMXAA.[8][14]

-

Quantitative SAR Data Summary

The table below summarizes the impact of various substitutions on the in vivo antitumor activity of XAA derivatives against the colon 38 adenocarcinoma model.

| Compound | Substituent(s) | Relative Potency (vs. FAA) | Key Findings | Reference |

| FAA | (Flavone Core) | 1x | Baseline activity in mice; no clinical activity in humans. | [1] |

| XAA | Unsubstituted | ~1x | Similar activity to FAA, establishing the xanthenone core. | [15] |

| 5-MeXAA | 5-Methyl | >7x | Significantly more dose-potent than FAA. | [13][17] |

| DMXAA | 5,6-Dimethyl | ~12x | Benchmark compound; highly potent vascular and immune effects. | [1][15] |

| 5-ClXAA | 5-Chloro | High | Chloro substitution provides a high level of activity. | [13] |

| Various | 5,6-Cyclic | Variable | Some derivatives show higher activity than XAA on human monocytes. | [7] |

Modifications of the Acetic Acid Moiety

The carboxymethyl group at the 4-position is an essential pharmacophore. Its acidic nature is critical for the molecule's biological function. While less explored than ring substitutions, some modifications have been investigated:

-

Chiral Derivatives: Conjugating the acetic acid group with proteinogenic amino acids introduces chirality and can modulate the biological profile, often shifting the activity towards anti-inflammatory effects.[18][19] This highlights the potential to repurpose the XAA scaffold for indications beyond oncology.

Experimental Methodologies: From Synthesis to Biological Validation

A robust and reproducible experimental workflow is essential for exploring the SAR of XAA derivatives. The protocols must be self-validating, ensuring that observed effects are directly attributable to the compound .

Generalized Synthesis Protocol

The synthesis of XAA derivatives typically involves a multi-step process. The following is a representative workflow for creating a substituted xanthenone-4-acetic acid.

Step-by-Step Methodology:

-

Ullmann Condensation: React a substituted salicylic acid with a substituted 2-chlorobenzoic acid in the presence of a copper catalyst to form a diaryl ether intermediate.

-

Cyclization: Treat the diaryl ether with a strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid) to induce electrophilic cyclization, forming the tricyclic xanthenone core.

-

Introduction of the Acetic Acid Moiety: This is often the most complex step and can be achieved through various routes, commonly involving the creation of a hydroxymethyl or allyl intermediate at the 4-position, followed by oxidation or rearrangement to yield the final carboxylic acid.

-

Purification: Purify the final product using column chromatography and recrystallization to ensure high purity for biological testing.

-

Characterization: Confirm the structure and purity of the synthesized compound using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Caption: General workflow for synthesis and validation of XAA derivatives.

In Vitro Immunomodulatory Assay: TNF-α Release

This assay quantifies the ability of a compound to stimulate immune cells, a hallmark of XAA activity.

Protocol:

-

Cell Culture: Culture murine macrophages (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) under standard conditions.

-

Compound Treatment: Seed cells in a 96-well plate and treat with a dose range of the test XAA derivative for a specified time (e.g., 4-24 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., DMXAA for murine cells, LPS for human cells).

-

Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.

-

Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: Plot the TNF-α concentration against the compound concentration to determine the dose-response relationship and calculate the EC50 value (the concentration that elicits 50% of the maximal response).

In Vivo Antitumor and Vascular Disruption Assay

This experiment validates the antitumor efficacy in a living system, using a model like the subcutaneous colon 38 tumor in mice.[13]

Protocol:

-

Tumor Implantation: Subcutaneously implant colon 38 tumor cells into the flank of syngeneic mice.

-

Treatment: Once tumors reach a predetermined size, administer the test compound (typically via intraperitoneal injection).

-

Efficacy Assessment: Monitor tumor growth over time using caliper measurements. The primary endpoint is often tumor growth delay.

-

Histological Analysis: At a set time point post-treatment (e.g., 24 hours), excise the tumors and fix them in formalin.[4] Process the tissue for histology (H&E staining) to visually assess the extent of hemorrhagic necrosis and vascular damage.[4]

Future Horizons: Overcoming Challenges and Exploring New Avenues

The primary obstacle to the clinical translation of XAA derivatives is the species-specific activation of STING.[2][12] Future research must focus on designing novel analogues that are potent agonists of human STING. This will require a deep understanding of the structural differences between the murine and human STING ligand-binding domains, likely leveraging computational modeling and structure-based drug design.

Beyond cancer, the immunomodulatory and anti-inflammatory properties of certain XAA derivatives suggest their potential application in other therapeutic areas.[20][21] Exploring modifications that decouple the vascular effects from the cytokine-inducing properties could yield novel treatments for inflammatory or autoimmune diseases. The XAA scaffold remains a privileged structure, a versatile and powerful platform for the development of next-generation therapeutics.[9]

References

-

Baguley, B. C., & Ching, L. M. (1997). Immunomodulatory actions of xanthenone anticancer agents. BioDrugs, 8(2), 119-128. [Link]

-

Gobbi, S., Rampa, A., Bisi, A., Belluti, F., Piazzi, L., Valenti, P., Caputo, A., Zampiron, A., & Carrara, M. (2003). Synthesis and antitumor activity of new derivatives of xanthen-9-one-4-acetic acid. Journal of Medicinal Chemistry, 46(17), 3662-3669. [Link]

-

Rewcastle, G. W., Atwell, G. J., Baguley, B. C., Calveley, S. B., & Denny, W. A. (1989). Potential antitumor agents. 58. Synthesis and structure-activity relationships of substituted xanthenone-4-acetic acids active against the colon 38 tumor in vivo. Journal of Medicinal Chemistry, 32(4), 793-799. [Link]

-

Gobbi, S., et al. (2003). Synthesis and Antitumor Activity of New Derivatives of Xanthen-9-one-4-acetic Acid. ResearchGate. [Link]

-

Various Authors. (n.d.). New derivatives of xanthenone-4-acetic acid: Synthesis, pharmacological profile and effect on TNF-α and NO production by human immune cells. ResearchGate. [Link]

-

Gobbi, S., Belluti, F., Bisi, A., Piazzi, L., Rampa, A., Zampiron, A., Barbera, M., Caputo, A., & Carrara, M. (2006). New derivatives of xanthenone-4-acetic acid: synthesis, pharmacological profile and effect on TNF-alpha and NO production by human immune cells. Bioorganic & Medicinal Chemistry, 14(10), 3466-3477. [Link]

-

Yang, S., Kalanxhi, E., & Thiemann, T. (2007). Synthesis and biological activity of azido analogues of 5,6-dimethylxanthenone-4-acetic acid for use in photoaffinity labeling. Bioorganic & Medicinal Chemistry Letters, 17(19), 5489-5492. [Link]

-

Ching, L. M., Joseph, W. R., & Baguley, B. C. (1995). The morphological effects of the anti-tumor agents flavone acetic acid and 5,6-dimethyl xanthenone acetic acid on the colon 38 mouse tumor. British Journal of Cancer, 71(4), 715-720. [Link]

-